Ethyl 6-(4-chlorophenyl)-2-(4-ethylpiperazin-1-yl)-4-oxo-1,4,5,6-tetrahydropyrimidine-5-carboxylate
CAS No.:
Cat. No.: VC15045519
Molecular Formula: C19H25ClN4O3
Molecular Weight: 392.9 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C19H25ClN4O3 |
|---|---|
| Molecular Weight | 392.9 g/mol |
| IUPAC Name | ethyl 4-(4-chlorophenyl)-2-(4-ethylpiperazin-1-yl)-6-oxo-4,5-dihydro-1H-pyrimidine-5-carboxylate |
| Standard InChI | InChI=1S/C19H25ClN4O3/c1-3-23-9-11-24(12-10-23)19-21-16(13-5-7-14(20)8-6-13)15(17(25)22-19)18(26)27-4-2/h5-8,15-16H,3-4,9-12H2,1-2H3,(H,21,22,25) |
| Standard InChI Key | UBUMEUKHPDVPAL-UHFFFAOYSA-N |
| Canonical SMILES | CCN1CCN(CC1)C2=NC(C(C(=O)N2)C(=O)OCC)C3=CC=C(C=C3)Cl |
Introduction
The compound Ethyl 6-(4-chlorophenyl)-2-(4-ethylpiperazin-1-yl)-4-oxo-1,4,5,6-tetrahydropyrimidine-5-carboxylate belongs to the class of tetrahydropyrimidine derivatives. These compounds are widely studied for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The structural framework of this compound incorporates a tetrahydropyrimidine ring fused with a carboxylic ester group and functionalized with a chlorophenyl and ethylpiperazine moiety.
Synthesis
The synthesis of this compound typically involves multi-step reactions. A general synthetic route includes:
-
Condensation Reaction: Combining urea or thiourea with ethyl acetoacetate in the presence of an aldehyde (e.g., 4-chlorobenzaldehyde) to form the tetrahydropyrimidine core.
-
Functionalization: Incorporation of the ethylpiperazine group via nucleophilic substitution or reductive amination.
-
Purification: The product is purified using recrystallization or chromatographic techniques.
Biological Activity
Tetrahydropyrimidine derivatives like this compound have been extensively studied for their pharmacological potential:
-
Antimicrobial Activity: Effective against Gram-positive and Gram-negative bacteria due to the presence of hydrophobic substituents like chlorophenyl.
-
Anticancer Potential: The tetrahydropyrimidine scaffold has shown cytotoxicity against various cancer cell lines by inhibiting key enzymes or pathways.
-
Anti-inflammatory Properties: The compound may inhibit inflammatory mediators through interaction with specific receptors.
Applications
The compound has potential applications in:
-
Drug Design: As a lead molecule for developing antimicrobial or anticancer agents.
-
Pharmacokinetics Optimization: The ethylpiperazine group improves solubility and bioavailability.
-
Material Science: Possible use in designing functionalized materials due to its reactive ester group.
Comparative Analysis with Related Compounds
| Compound Name | Key Difference | Biological Activity |
|---|---|---|
| Ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine | Methyl instead of chlorophenyl | Antimicrobial |
| Ethyl 6-[4-(dimethylamino)phenyl]-4-hydroxy-2-oxohexahydropyrimidine | Hydroxyl group instead of ethyl ester | Anticancer |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume